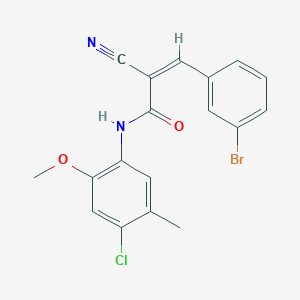

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

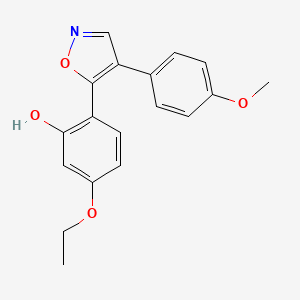

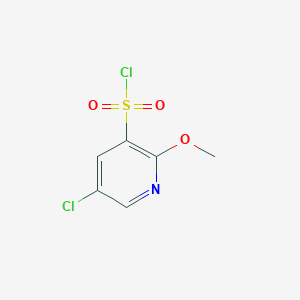

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate is a chemical compound with the CAS Number: 500880-35-3 . It has a molecular weight of 227.29 . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar 2-aminopyrimidine derivatives has been reported in literature . The process involves several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate are not available, it’s known that 2-aminopyrimidine derivatives have been tested for their in vitro activities against certain organisms . The influence of structural modifications on these activities has been discussed .Scientific Research Applications

Synthesis and Structural Analysis

- Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate has been utilized in the synthesis of complex compounds. For instance, Iwanami (1971) demonstrated the formation of unique compounds like methyl and ethyl isoxanthopterin-6-acetates via a novel route, indicating the compound's role in creating unique chemical structures (Iwanami, 1971).

Potential in Anticancer Research

- Temple et al. (1983) explored the synthesis of compounds including ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, showcasing its potential in the development of anticancer agents. This indicates the relevance of ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate in cancer research (Temple et al., 1983).

Role in Creating Bioactive Compounds

- Youssef and Amin (2012) employed this compound in the synthesis of thiazolopyrimidine derivatives, which were then tested for their antioxidant and antimicrobial activities. This highlights its utility in creating bioactive compounds with potential health applications (Youssef & Amin, 2012).

Involvement in Molecular Docking Studies

- Pekparlak et al. (2020) used a similar compound in a molecular docking study to evaluate its interaction with the HIV-1 Protease 1HSG receptor. This suggests its applicability in drug design and molecular interaction studies (Pekparlak et al., 2020).

Future Directions

Given the reported biological activities of similar 2-aminopyrimidine derivatives , future research could explore the potential applications of Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate in medical and pharmaceutical fields. Further studies could also investigate its physical and chemical properties in more detail.

properties

IUPAC Name |

ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2S/c1-3-14-7(13)4-6-5-11-9(15-2)12-8(6)10/h5H,3-4H2,1-2H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRAQEPFLXRSEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(N=C1N)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-amino-2-methylsulfanylpyrimidin-5-yl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)

![N-(3-chloro-4-methoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2882453.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![5-Butyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2882457.png)